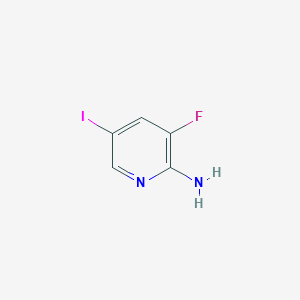

3-Fluoro-5-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGNBJTVDMHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-5-iodopyridin-2-amine CAS number

An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, discuss methods for its characterization, and explore its applications as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical insights into the strategic use of this compound.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring an amino group, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating amino group, creates a distinct electronic profile that influences its reactivity and potential for forming complex molecular architectures.

The primary identifier for this compound is its CAS Number: 1321612-85-4 .[1][2][3]

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

| CAS Number | 1321612-85-4 | [1][2][3] |

| Molecular Formula | C₅H₄FIN₂ | [2] |

| Molecular Weight | 238.00 g/mol | [1][2] |

| InChI Key | WQSPIURCJCRCIF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C=NC(=C1I)N)F | [5] |

| Purity (Typical) | ≥95% | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, 2-amino-3-fluoropyridine. The rationale for this approach is that the amino group strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the para position (C5), which is sterically accessible.

Conceptual Synthesis Workflow

The logical flow of the synthesis involves the activation of a suitable starting material followed by a regioselective iodination step. The workflow below illustrates the transformation from a readily available precursor to the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of similar aminopyridine systems.[4] It is designed to be self-validating through in-process checks and final characterization.

Materials:

-

2-Amino-3-fluoropyridine

-

Silver Sulfate (Ag₂SO₄)

-

Iodine (I₂)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Sodium Carbonate (Na₂CO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluoropyridine in ethanol. The choice of ethanol as a solvent is critical as it effectively dissolves the starting material without reacting with the iodinating agent under these conditions.

-

Addition of Catalyst: Add silver sulfate to the solution. Silver sulfate acts as a catalyst, activating the iodine to generate a more potent electrophilic species (I⁺), thereby facilitating the substitution reaction on the electron-rich pyridine ring.

-

Iodination: Add powdered iodine in small portions to the stirring mixture. The portion-wise addition helps to control the reaction rate and temperature, preventing the formation of potential byproducts.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup - Filtration: Once the reaction is complete, remove the insoluble silver salts by filtration through a pad of celite, washing the filter cake with additional ethanol to ensure complete recovery of the product.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting residue in ethyl acetate and wash with an aqueous solution of sodium carbonate to neutralize any acidic impurities. Subsequently, wash the organic phase with a 25% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with saturated sodium chloride (brine) to remove residual water.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid must be purified by silica gel column chromatography. A gradient elution system, typically starting with n-heptane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar and highly polar impurities.[4]

-

Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield this compound as a solid. Confirm identity and purity via spectroscopic methods.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic analyses is mandatory.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two distinct aromatic signals corresponding to the protons on the pyridine ring. The signals will exhibit splitting patterns (coupling) due to the adjacent fluorine atom (H-F coupling). The amino group protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bonded to fluorine and iodine showing characteristic shifts and C-F coupling.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 238.99 m/z, confirming the molecular weight.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis is crucial for confirming the presence and environment of the fluorine atom, which will appear as a single resonance.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a versatile building block for creating complex, biologically active molecules. The iodine atom serves as a highly effective handle for transition-metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The C-I bond is relatively weak and highly susceptible to oxidative addition, making it an ideal substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This allows for the precise and efficient introduction of diverse molecular fragments (aryl, alkyl, alkynyl groups) at the C5 position of the pyridine ring.

Sources

3-Fluoro-5-iodopyridin-2-amine chemical properties

An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: Properties, Synthesis, and Reactivity

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique architecture, featuring a pyridine core substituted with an amino group, a fluorine atom, and an iodine atom, provides three distinct points for chemical modification. The strategic placement of these functional groups makes it a versatile building block for constructing complex molecular scaffolds. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the pyridine ring, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The amino group offers a site for further derivatization and can influence the molecule's biological activity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its reactivity in key cross-coupling reactions, and essential safety information.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 1321612-85-4 | [1][2] |

| Molecular Formula | C₅H₄FIN₂ | [1][3] |

| Molecular Weight | 238.00 g/mol | [1][4] |

| Appearance | Solid (Form may vary) | |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |

| InChI | 1S/C5H4FIN2/c6-4-2-5(7)9-3(8)1-4/h1-2H,8H2 | N/A |

| InChI Key | WQSPIURCJCRCIF-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=NC(=C1I)N)F) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 2-amino-5-fluoropyridine. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and purity. The following protocol is based on established methods for the iodination of aminopyridines.[4]

Causality of Experimental Choices

-

Starting Material: 2-Amino-5-fluoropyridine is a commercially available and relatively inexpensive precursor.[5] Its existing fluorine and amine groups provide the foundational structure.

-

Iodinating Agent: Elemental iodine (I₂) is used as the source of iodine.

-

Catalyst/Promoter: Silver sulfate (Ag₂SO₄) is employed to activate the iodine. It acts as a Lewis acid, polarizing the I-I bond and generating a more electrophilic iodine species ("I+"), which is necessary for the electrophilic aromatic substitution on the electron-rich aminopyridine ring.

-

Solvent: Ethanol is a suitable polar protic solvent that dissolves the starting materials and facilitates the reaction.[4]

-

Workup: The aqueous workup with sodium carbonate neutralizes any acid generated, while sodium thiosulfate is used to quench any unreacted iodine.[4] Purification by silica column chromatography is essential to remove inorganic salts and any potential side products.[4]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).[4]

-

Iodination: Add powdered iodine (11.31 g, 44.6 mmol) to the mixture in small portions over 15-20 minutes.[4]

-

Reaction: Stir the resulting suspension at ambient temperature for 24 hours. Monitor the reaction progress by TLC.

-

Initial Workup: Upon completion, remove the insoluble material by filtration through a pad of celite, washing the filter cake with ethanol.[4]

-

Concentration: Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[4]

-

Extraction: Take up the residue in ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL).[4] Separate the organic layer.

-

Washing: Wash the organic phase sequentially with a 25% aqueous solution of sodium thiosulfate (100 mL) and then with a saturated aqueous solution of sodium chloride (100 mL).[4]

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.[4]

-

Purification: Purify the resulting solid by silica column chromatography, eluting with a gradient of ethyl acetate in n-heptane to afford the pure this compound.[4]

Reactivity and Applications in Cross-Coupling Reactions

The true synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C-I bond. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[6][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[8] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups, including the amino group on the substrate.[8]

-

Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[8][9]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DMF.[8][9]

-

Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere (Nitrogen or Argon) for 12-24 hours, monitoring by TLC or LC-MS.[8][9]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[8]

-

Purification: Purify the crude product by silica gel column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][10] This reaction is indispensable for introducing alkynyl moieties into aromatic systems, which are valuable intermediates for synthesizing heterocycles and other complex structures.[6]

-

Inert Atmosphere: To a degassed solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.2 eq) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[10][11]

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (3-10 mol%).[10][11]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).[10]

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[10]

-

Extraction & Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[10]

Caption: Simplified catalytic cycles for the Sonogashira coupling.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[7][12] This reaction is crucial for synthesizing substituted anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.[7]

-

Inert Atmosphere: In a glovebox or Schlenk tube, combine this compound (1.0 eq), the amine coupling partner (1.1-1.3 eq), a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.0 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).

-

Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by LC-MS.

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available safety data sheets (SDS) for this compound and structurally related chemicals.[3][13][14][15]

| Hazard Information | Details & Precautions |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][14] P264: Wash skin thoroughly after handling.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Use in a well-ventilated area or a chemical fume hood.[13][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from light and incompatible materials such as strong oxidizing agents.[16] |

| First-Aid Measures | Inhalation: Move to fresh air.[15] Skin Contact: Wash off immediately with plenty of soap and water.[15] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15] Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15] |

References

- Buchwald–Hartwig amin

- 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107. PubChem - NIH. [Link][21]

- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link][22]

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link][13]

- 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR]. SpectraBase. [Link][24]

- 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579. PubChem. [Link][25]

- Preparation method of 2-amino-3-fluoropyridine.

- 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Manas Petro Chem. [Link][27]

- Synthesis of 2-amino-5-fluoropyridine.

- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link][11]

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts.

- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. NIH. [Link][31]

- 2-Amino-5-iodopyridine. Chem-Impex. [Link][32]

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. MDPI. [Link][33]

- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link][34]

- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | 1321612-85-4 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, and an iodine atom, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of this compound, including its molecular weight, physicochemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in pharmaceutical research, particularly in the development of kinase inhibitors and advanced imaging agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[2] The combination of these features in molecules such as this compound makes them highly valuable building blocks for the design of novel therapeutics. The strategic placement of the fluorine, iodine, and amine functionalities offers multiple reaction sites for chemists to elaborate the core structure and explore structure-activity relationships (SAR).

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 238.0 g/mol | [3] |

| Molecular Formula | C₅H₄FIN₂ | [3] |

| CAS Number | 823218-51-5 | |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and chloroform | N/A |

Synthesis of this compound

A reliable synthetic route is crucial for the accessibility of this important building block. A common method for the synthesis of this compound involves the direct iodination of 2-amino-5-fluoropyridine.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 2-Amino-5-fluoro-3-iodopyridine.[4]

Materials:

-

2-amino-5-fluoropyridine

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃) solution

-

25% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

-

n-Heptane

Procedure:

-

To a suitable reaction vessel, add 2-amino-5-fluoropyridine (1.0 eq), silver sulfate (1.0 eq), and ethanol.

-

Stir the mixture at ambient temperature.

-

Add powdered iodine (1.0 eq) portion-wise to the suspension.

-

Continue stirring at ambient temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove insoluble materials and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution.

-

Separate the organic layer and wash it sequentially with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of n-heptane and ethyl acetate to yield the final product, this compound.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, fluoro, and iodo substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons directly attached to the electronegative fluorine and nitrogen atoms appearing at lower field.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 238.0 g/mol . The isotopic pattern will be characteristic of a compound containing one iodine atom.

FT-IR Spectroscopy

The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3250 cm⁻¹), C-N stretching (around 1335-1250 cm⁻¹ for aromatic amines), and C-F and C-I stretching vibrations.[5][6]

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery.

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[7][8] The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The fluorine atom can enhance binding affinity and modulate the pKa of the pyridine nitrogen, while the iodine atom serves as a convenient handle for introducing further complexity through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the exploration of the solvent-exposed regions of the kinase active site.

Caption: Role of this compound in kinase inhibitor design.

Positron Emission Tomography (PET) Imaging Agents

The presence of a fluorine atom makes this compound and its derivatives candidates for the development of ¹⁸F-labeled PET imaging agents.[9] The iodine can be used to construct the larger molecule targeting a specific biological entity, and the fluorine can be introduced in the final step of the synthesis via nucleophilic substitution. This approach is valuable for developing novel diagnostics for a range of diseases, including cancer and neurodegenerative disorders.

Alzheimer's Disease Research

Substituted pyridines are being investigated as potential therapeutic agents for Alzheimer's disease.[10][11][12] They can be incorporated into molecules designed to inhibit key enzymes involved in the disease pathology, such as β-secretase (BACE1) or glycogen synthase kinase-3β (GSK-3β), or to chelate metal ions that contribute to amyloid-β aggregation. The versatile chemistry of this compound allows for its incorporation into multi-target-directed ligands for this complex disease.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere.

Commercial Availability

This compound is available from several commercial suppliers of fine chemicals and building blocks for research and development. It is advisable to request a certificate of analysis to confirm the purity and identity of the material.

Conclusion

This compound, with a molecular weight of 238.0 g/mol , is a key building block in modern medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules with potential therapeutic and diagnostic applications. The synthetic accessibility and the strategic positioning of its functional groups make it a valuable tool for researchers in the pharmaceutical industry and academia who are focused on developing the next generation of targeted therapies.

References

- Alchem Pharmtech. (n.d.). CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE.

- MDPI. (2023). Flavonoids as Promising Multitarget Agents in Alzheimer's Disease Therapy.

- MDPI. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 5-iodo-. PubChem.

- National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed.

- National Center for Biotechnology Information. (2023). Discovery of novel 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolones as balanced multifunctional agents against Alzheimer's disease. PubMed.

- National Center for Biotechnology Information. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed.

- National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central.

- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook.

- PubMed. (n.d.). Synthesis and identification of[3][13][14]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 5-(2-hydroxyphenyl)-2-phthalide-3(3H)-pyrazolones as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine: A Key Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-5-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its structure, synthesis, spectroscopic characterization, reactivity, and its strategic applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its presence in a vast array of biologically active compounds, including vitamins and alkaloids.[1] The strategic incorporation of fluorine atoms into such scaffolds has become a powerful tool in modern drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[2]

This compound (CAS Number: 1321612-85-4) is a prime example of a highly functionalized building block designed for the synthesis of complex pharmaceutical intermediates. Its structure combines the advantageous properties of a fluorinated pyridine ring with two additional reactive sites: an amino group and an iodine atom. This trifecta of functionalities offers medicinal chemists a versatile platform for molecular elaboration through various synthetic transformations.

Molecular Structure and Physicochemical Properties

The structure of this compound features a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 5-position.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1321612-85-4 | [3] |

| Molecular Formula | C₅H₄FIN₂ | [3] |

| Molecular Weight | 238.00 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and chloroform | General knowledge |

Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from a known procedure for a structurally similar compound and is provided as a representative method.[4]

Step 1: Synthesis of 2-Amino-3-fluoropyridine (Precursor)

A robust synthesis of 2-amino-3-fluoropyridine can be achieved from 2,3-difluoro-5-chloropyridine through a two-step process involving ammonolysis followed by reduction, as detailed in patent literature.[5]

Step 2: Iodination of 2-Amino-3-fluoropyridine

-

Materials:

-

2-amino-3-fluoropyridine

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Ethanol

-

Ethyl acetate

-

Sodium carbonate solution

-

25% Aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluoropyridine in ethanol.

-

Add silver sulfate to the solution.

-

Gradually add powdered iodine in small portions.

-

Stir the reaction mixture at ambient temperature for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove insoluble materials and wash the solid residue with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in a mixture of ethyl acetate and sodium carbonate solution.

-

Separate the organic phase and wash it successively with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by silica gel column chromatography to yield this compound.

-

-

Causality Behind Experimental Choices:

-

Silver Sulfate: The use of a silver salt, such as silver sulfate, acts as a halogen activator, facilitating the electrophilic iodination of the electron-rich pyridine ring.

-

Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which would otherwise contaminate the final product.

-

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two aromatic protons exhibiting characteristic splitting patterns influenced by the fluorine and adjacent protons. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the electronegative fluorine and iodine substituents. Carbon-fluorine coupling will be observed. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₅H₄FIN₂. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-F stretching vibrations, and aromatic C-H and C=C/C=N stretching bands. |

Comparative Spectroscopic Insights

-

¹H NMR: The ¹H NMR spectrum of the related compound 2-amino-5-iodopyridine shows signals for the aromatic protons at approximately δ 6.35 (d), 7.62 (d), and 8.21 (s) ppm in CDCl₃.[6] For this compound, the chemical shifts of the ring protons would be further influenced by the deshielding effect of the fluorine atom.

-

¹³C NMR: In the ¹³C NMR spectrum of 3-fluoro-2-iodopyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts.[7] The introduction of the amino group at the 2-position in our target molecule would cause a significant upfield shift for the C2 carbon.

-

IR Spectroscopy: The IR spectrum of 2-amino-5-iodopyridine displays characteristic N-H stretching vibrations.[8][9] Similar bands would be expected for this compound, along with a strong absorption band corresponding to the C-F stretch.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block with three key functional groups that can be selectively manipulated in organic synthesis.

Key Reaction Pathways Diagram

Caption: Key reaction pathways for this compound in medicinal chemistry.

-

Amino Group (-NH₂): The primary amino group at the 2-position is a nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and condensation to form fused heterocyclic systems like imidazopyridines.[10]

-

Iodine Atom (-I): The iodine atom at the 5-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity.

-

Fluorine Atom (-F): The fluorine atom at the 3-position enhances the metabolic stability of the molecule and can influence its binding to target proteins. While generally less reactive than iodine in cross-coupling reactions, it can participate in nucleophilic aromatic substitution under certain conditions.

Role as a Pharmaceutical Intermediate

Substituted aminopyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[11] For instance, 2-amino-5-iodopyridine is a key building block for antiviral and anticancer agents.[12] The unique substitution pattern of this compound makes it a highly valuable scaffold for the development of novel therapeutics, particularly in areas such as kinase inhibitors, where the pyridine core often serves as a hinge-binding motif.

Conclusion

This compound is a strategically designed chemical intermediate that offers a wealth of opportunities for medicinal chemists. Its trifunctional nature allows for a diverse range of synthetic transformations, enabling the rapid construction of complex molecular architectures. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and highly functionalized building blocks like this compound will undoubtedly increase, solidifying its role as a key player in the future of drug discovery.

References

- SpectraBase. 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts.

- PubChem. 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information.

- ResearchGate. Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.

- PMC. Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information.

- IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 2016.

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

- Google Patents. Preparation method of 2-amino-3-fluoropyridine. 2016.

- ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. 2017.

- Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. 2017.

- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. 2019.

- ResearchGate. The infrared spectra of secondary amines and their salts.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery.

- ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- Alchem Pharmtech. CAS 823218-51-5 | 2-AMINO-5-FLUORO-3-IODOPYRIDINE.

- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 2022.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. benchchem.com [benchchem.com]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-iodopyridine 98 20511-12-0 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-5-iodopyridin-2-amine

Abstract: This document provides an in-depth technical guide for the rational synthesis of 3-fluoro-5-iodopyridin-2-amine, a valuable substituted pyridine building block for pharmaceutical and agrochemical research. The proposed pathway is a robust, two-stage process commencing from commercially available precursors. We will dissect the strategic considerations behind the synthetic route, delve into the reaction mechanisms, and provide detailed, field-tested experimental protocols. This guide is intended for chemistry professionals in research and development who require a reliable and well-understood method for accessing this key intermediate.

Strategic Overview and Retrosynthetic Analysis

The design of a synthetic pathway for a polysubstituted heteroaromatic compound like this compound hinges on the careful orchestration of substituent introduction, governed by their inherent electronic and directing effects. The target molecule possesses an activating amino group, a deactivating fluoro group, and an iodo group. A retrosynthetic analysis suggests that the most logical approach involves the late-stage introduction of the iodo group via electrophilic aromatic substitution, leveraging the powerful directing effect of the existing amino group.

This leads to the identification of 2-amino-3-fluoropyridine as the key intermediate. This precursor can, in turn, be synthesized from a di-halogenated pyridine, exploiting the differential reactivity of the halogen atoms in a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of the Key Intermediate, 2-Amino-3-fluoropyridine

The synthesis of 2-amino-3-fluoropyridine is efficiently achieved from 2,3-difluoro-5-chloropyridine. This stage involves two critical transformations: a regioselective nucleophilic aromatic substitution (SNAr) followed by a reductive dehalogenation.

Mechanistic Rationale and Causality

The starting material, 2,3-difluoro-5-chloropyridine, presents two distinct reaction sites for nucleophilic attack by ammonia. The fluorine atom at the C2 position is significantly more electrophilic and thus more susceptible to substitution than the fluorine at C3. This enhanced reactivity is due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer complex intermediate formed during attack at the C2 (and C6) position.

Following the successful amination at C2, the chlorine atom at C5 is removed. A catalytic hydrogenation using palladium on carbon (Pd/C) is an effective and clean method for this reductive dehalogenation, yielding the desired 2-amino-3-fluoropyridine intermediate with high purity.[1]

Detailed Experimental Protocol: 2-Amino-3-fluoropyridine

This protocol is adapted from established patent literature.[1]

Step A: 2-Amino-3-fluoro-5-chloropyridine Synthesis

-

To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol, ~12 eq).

-

Seal the reactor and heat the mixture to 110°C. Maintain this temperature with vigorous stirring for 24 hours. The internal pressure will rise during the reaction.

-

After 24 hours, cool the reactor to ambient temperature. Carefully vent the excess pressure (ammonia).

-

Transfer the resulting slurry to a separation funnel. The product often precipitates from the aqueous solution.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield a solid crude product.

-

Triturate the crude solid with petroleum ether, filter, and dry the filter cake to obtain 2-amino-3-fluoro-5-chloropyridine.

Step B: Reductive Dechlorination to 2-Amino-3-fluoropyridine

-

In a suitable hydrogenation vessel, dissolve the 2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol) in methanol (800 mL).

-

Add 10% Palladium on Carbon (Pd/C) (2.5 g, 5 wt%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 16 hours or until hydrogen uptake ceases (as monitored by a pressure gauge).

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (200 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the final product, 2-amino-3-fluoropyridine, as a white to off-white solid.

Data Summary for Stage 1

| Parameter | Step A: Amination | Step B: Dechlorination |

| Primary Reagent | Aqueous Ammonia | Hydrogen (H₂) |

| Catalyst | None | 10% Pd/C |

| Solvent | Water | Methanol |

| Temperature | 110°C | Room Temperature |

| Typical Yield | 85-90% | >95% |

Stage 2: Electrophilic Iodination of 2-Amino-3-fluoropyridine

This final stage constructs the target molecule through a regioselective electrophilic iodination. The high electron density of the pyridine ring, activated by the amino group, facilitates this transformation under relatively mild conditions.

Mechanistic Rationale and Causality

Electrophilic aromatic substitution is governed by the directing effects of existing substituents. The 2-amino group is a powerful activating, ortho-para director. The 3-fluoro group is deactivating via induction but is also an ortho-para director. The positions ortho and para to the amino group are C3, C5, and C6 (via the ring nitrogen).

-

C3 Position: Already substituted with fluorine.

-

C6 Position: Ortho to the amino group, but sterically hindered and electronically less favored for substitution compared to the para position.

-

C5 Position: Para to the strongly activating amino group and meta to the deactivating fluoro group. This position is overwhelmingly the most electronically favorable site for electrophilic attack.

Therefore, iodination is expected to proceed with high regioselectivity at the C5 position. Elemental iodine (I₂) is used as the iodine source. Its electrophilicity is enhanced by an activator, such as silver sulfate (Ag₂SO₄), which polarizes the I-I bond and generates a more potent iodinating species.[2] This approach avoids the harsh conditions sometimes required for iodinating less activated systems.[3][4]

Detailed Experimental Protocol: this compound

This protocol is expertly adapted from a similar transformation on 2-amino-5-fluoropyridine.[2]

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-3-fluoropyridine (5.0 g, 44.6 mmol) and ethanol (200 mL). Stir until dissolved.

-

Add silver sulfate (Ag₂SO₄) (13.9 g, 44.6 mmol, 1.0 eq) to the solution.

-

Add elemental iodine (I₂) (11.3 g, 44.6 mmol, 1.0 eq) portion-wise over 15 minutes. The mixture will become a dark slurry.

-

Stir the reaction mixture at ambient temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, remove the insoluble silver salts by filtration through a pad of Celite®, washing the pad with ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (200 mL) and transfer to a separation funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution (1 x 150 mL).

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 100 mL) to quench any remaining iodine.

-

Saturated aqueous sodium chloride (brine) solution (1 x 100 mL).

-

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid by flash column chromatography on silica gel, eluting with a gradient of n-heptane and ethyl acetate to afford the pure this compound.

Data Summary for Stage 2

| Parameter | Value |

| Iodinating Agent | Iodine (I₂) |

| Activator | Silver Sulfate (Ag₂SO₄) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Expected Yield | 50-65% (post-purification) |

Overall Synthesis Workflow and Visualization

The complete, two-stage pathway provides a reliable and scalable route to the target compound.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-iodopyridin-2-amine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecules, such as kinase inhibitors, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the fundamental data required for structural elucidation, quality control, and the prediction of chemical reactivity. This guide presents a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As direct experimental data is not widely available in the public domain, this document derives its predictions from foundational spectroscopic principles and comparative analysis with structurally analogous compounds. Detailed, field-proven protocols for data acquisition are provided to empower researchers in their own empirical investigations.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates an electron-donating amino group (-NH₂) and two electron-withdrawing halogens (-F and -I) on a pyridine ring. This unique substitution pattern creates a distinct electronic environment that governs the molecule's spectroscopic fingerprint.

-

The amino group at the C2 position is a strong activating group that donates electron density into the ring via resonance, primarily affecting the ortho and para positions.

-

The fluorine atom at the C3 position is highly electronegative, exerting a strong inductive (-I) effect and a moderate resonance (+R) effect. Its most significant impact will be observed in NMR through-bond J-coupling.

-

The iodine atom at the C5 position is less electronegative than fluorine but is highly polarizable. It will influence the chemical shifts of nearby nuclei and provide a characteristic isotopic signature in mass spectrometry.

These competing electronic effects result in a nuanced distribution of electron density, which can be probed by the spectroscopic techniques detailed below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and comparison with known data for similar pyridines.[2][3]

Recommended Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange, leading to sharper signals.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is expected to show four distinct signals: two aromatic protons and a broad signal for the amine protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Justification |

| Amine Protons | ~5.0 - 6.0 | Broad singlet | - | 2H, -NH₂ | The chemical shift of amine protons can vary significantly with concentration and solvent. The signal is often broad due to quadrupole broadening and potential exchange with trace water.[4] |

| Aromatic Proton | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-F) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | 1H, H6 | H6 is deshielded by the adjacent ring nitrogen. It will exhibit a small coupling to the fluorine at C3 and a four-bond coupling to H4. |

| Aromatic Proton | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J(H4-F) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | 1H, H4 | H4 is deshielded by the adjacent iodine and will show a significant three-bond coupling to the fluorine atom, which is a key identifying feature. |

Note: These predictions are based on known substituent effects in pyridine systems. For comparison, the aromatic protons in 2-amino-5-bromopyridine appear at δ 8.10 and 7.49 ppm, and in 2-amino-5-iodopyridine at δ 8.21 and 7.62 ppm.[1][2] The precise shifts for the target molecule will be influenced by the additional fluorine substituent.

Recommended Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the pyridine ring carbons. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom.[6]

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment | Justification |

| C-I | ~80 - 90 | ²J(CF) ≈ 20-30 Hz | C5 | The carbon bearing the iodine (C5) is expected to be significantly shielded (upfield) due to the "heavy atom effect". It will show a two-bond coupling to fluorine. |

| C-F | ~150 - 160 | ¹J(CF) ≈ 230-250 Hz | C3 | The carbon directly attached to fluorine (C3) will appear far downfield and exhibit a very large one-bond C-F coupling constant, a definitive diagnostic peak. |

| C-NH₂ | ~155 - 165 | ²J(CF) ≈ 10-20 Hz | C2 | The C2 carbon, attached to the amino group, is expected to be downfield. It will show a two-bond coupling to the adjacent fluorine. |

| C-H (para to F) | ~140 - 150 | ³J(CF) ≈ 3-5 Hz | C6 | C6 is adjacent to the ring nitrogen, leading to a downfield shift. A smaller three-bond C-F coupling is expected. |

| C-H (ortho to F) | ~135 - 145 | ³J(CF) ≈ 5-8 Hz | C4 | The chemical shift of C4 is influenced by the adjacent iodine and fluorine, with an expected three-bond C-F coupling. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.

Recommended Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is recommended, as the pyridine nitrogen and amino group are readily protonated.[8]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass measurement and determination of the elemental formula.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion: The molecular weight of C₅H₄FIN₂ is 237.95 g/mol . In positive ESI mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 238.95 .

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is expected from the halogens.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key predicted fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules.[9][10] A potential fragmentation could be the loss of HCN, leading to a fragment ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Recommended Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a scan of the empty ATR crystal or a pure KBr pellet.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | A pair of sharp to medium peaks is characteristic of a primary amine. |

| 1640 - 1600 | N-H bend | Primary Amine (-NH₂) | This bending vibration confirms the presence of the amino group. |

| 1600 - 1450 | C=C and C=N stretches | Aromatic Pyridine Ring | Multiple sharp bands are expected, characteristic of the aromatic system. |

| 1250 - 1150 | C-N stretch | Aryl-Amine | Stretching vibration of the bond between the pyridine ring and the amino group. |

| 1100 - 1000 | C-F stretch | Aryl-Fluoride | A strong, characteristic absorption band for the carbon-fluorine bond. |

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression of analytical techniques.

Sources

- 1. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]

- 2. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]

- 3. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

IR spectrum of 3-Fluoro-5-iodopyridin-2-amine

An In-Depth Technical Guide to the Infrared Spectrum of 3-Fluoro-5-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer field-proven insights into the structural elucidation of this molecule using vibrational spectroscopy. We will delve into the principles of spectral acquisition via Attenuated Total Reflectance (ATR), provide a detailed interpretation of the characteristic absorption bands, and discuss the influence of the various functional groups—the primary amine, the pyridine ring, and the halogen substituents (fluoro and iodo)—on the vibrational modes. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization, quality control, and structural verification.

Introduction: The Role of Vibrational Spectroscopy in Drug Discovery

This compound is a highly functionalized pyridine derivative. Such scaffolds are pivotal in drug discovery, serving as key intermediates in the synthesis of complex bioactive molecules.[1] The precise arrangement of the amino, fluoro, and iodo groups on the pyridine ring dictates the molecule's chemical reactivity and its potential for forming intermolecular interactions, which are critical for its pharmacological activity.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[2][3] For a molecule like this compound, an IR spectrum allows for the rapid confirmation of its identity and purity by verifying the presence of its key functional groups.[4] This guide explains the causality behind the spectral features, linking them directly to the underlying molecular structure.

Methodology: Acquiring a High-Fidelity IR Spectrum

The preferred method for obtaining the IR spectrum of a solid powder like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique is favored in pharmaceutical settings for its minimal sample preparation, speed, and reproducibility.[4]

Causality in Method Selection:

ATR is superior to traditional methods like KBr pellets or Nujol mulls for this application. It eliminates the potential for sample modification due to grinding pressure and hygroscopic contamination from KBr. The resulting spectrum is of high quality, with reduced scattering artifacts, which is crucial for accurate interpretation, especially in the fingerprint region.[2] The core principle involves placing the sample in direct contact with an internal reflection element (IRE), typically a diamond crystal. An infrared beam passes through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.[2]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan using the clean, unobstructed ATR crystal.

-

Sample Preparation: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the diamond ATR crystal.

-

Sample Engagement: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This step is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.[2]

-

Data Acquisition: Collect the spectrum over the mid-IR range (4000–400 cm⁻¹).

-

Resolution: 4 cm⁻¹ is sufficient to resolve the key vibrational bands without introducing excessive noise.

-

Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio, providing a clear and reliable spectrum.

-

-

Post-Processing: The resulting spectrum should be baseline-corrected and, if necessary, an ATR correction algorithm can be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

Caption: Workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The can be divided into several key regions, each providing specific structural information. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms significantly influences the electronic distribution and, consequently, the vibrational frequencies of the pyridine ring.

Caption: Structure and key IR-active groups.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

-

N-H Stretching (ca. 3450-3300 cm⁻¹): As a primary aromatic amine, the molecule will exhibit two distinct N-H stretching bands.[5]

-

The band at the higher frequency (ca. 3450 cm⁻¹) corresponds to the asymmetric N-H stretch .

-

The band at the lower frequency (ca. 3350 cm⁻¹) is due to the symmetric N-H stretch .[6] The presence of two bands in this region is a definitive indicator of a primary (-NH₂) group.[7] These bands are typically sharper and less intense than the broad O-H bands of alcohols.[5]

-

-

Aromatic C-H Stretching (ca. 3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear just above 3000 cm⁻¹.[8][9] These absorptions are generally of weak to medium intensity.

The Fingerprint Region (1700 - 600 cm⁻¹)

This region is rich with complex vibrational modes, including stretching and bending, that are unique to the overall molecular structure.

-

N-H Bending (Scissoring) (ca. 1650-1580 cm⁻¹): A strong absorption due to the in-plane scissoring vibration of the -NH₂ group is expected in this range.[5][6] This band can sometimes overlap with the pyridine ring stretching vibrations.

-

Pyridine Ring C=C and C=N Stretching (ca. 1600-1400 cm⁻¹): The pyridine ring gives rise to a series of characteristic skeletal stretching vibrations. Typically, two or three bands are observed:

-

A strong band around 1600-1585 cm⁻¹ .[9]

-

Another strong band in the 1500-1400 cm⁻¹ range.[8][10] The exact positions are sensitive to the nature and position of the substituents. The electron-donating amine group and the halogens will modulate these frequencies compared to unsubstituted pyridine.[11]

-

-

C-N Stretching (ca. 1335-1250 cm⁻¹): The stretching vibration of the C-N bond between the pyridine ring and the amino group is expected in this region. For aromatic amines, this band is typically strong.[5]

-

C-F Stretching (ca. 1300-1200 cm⁻¹): The C-F stretching vibration gives rise to a very strong and characteristic absorption band. Its high intensity is due to the large change in dipole moment during the vibration of the highly polar C-F bond. This is a key confirmatory peak for the presence of fluorine on the aromatic ring.[12]

-

C-H In-Plane and Out-of-Plane Bending: A series of absorptions related to C-H bending vibrations (both in-plane and out-of-plane) will appear throughout the fingerprint region, providing information about the substitution pattern of the ring.

The Low-Frequency Region (< 600 cm⁻¹)

-

C-I Stretching (ca. < 600 cm⁻¹): The C-I stretching vibration occurs at a very low frequency due to the large mass of the iodine atom. This absorption is expected to be found at the lower end of the mid-IR range, typically below 600 cm⁻¹.[12] Its observation may depend on the operational range of the specific FTIR instrument.

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450 | Medium, Sharp | Asymmetric N-H Stretch (Primary Amine) |

| ~3350 | Medium, Sharp | Symmetric N-H Stretch (Primary Amine) |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1620 | Strong | N-H Bend (Scissoring) |

| ~1600-1585 | Strong | C=C and C=N Ring Stretch |

| ~1500-1400 | Strong | C=C and C=N Ring Stretch |

| ~1335-1250 | Strong | Aromatic C-N Stretch |

| ~1300-1200 | Very Strong | C-F Stretch |

| < 600 | Medium | C-I Stretch |

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is crucial for its identification and quality assessment in a drug development pipeline. The key diagnostic bands include the characteristic doublet of the primary amine N-H stretches, the very strong C-F stretching absorption, and the complex pattern of the substituted pyridine ring in the fingerprint region. By understanding the origin of these absorption bands, as detailed in this guide, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and robust tool for the structural characterization of this important chemical entity.

References

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.

- Infrared Spectrometry.

- IR Tables.University of California, Santa Cruz.

- The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2.Canadian Journal of Chemistry.

- Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Correlations of the Infrared Spectra of Some Pyridines.The Journal of Physical Chemistry.

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.CHIMIA.

- What does a "Pyridine- FTIR analysis" can tell me?

- Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.

- Spectroscopy of Amines.Chemistry LibreTexts.

- FTIR-ATR: Revolutionizing Raw Material Identific

- IR Spectroscopy Tutorial: Amines.University of Calgary.

- Using FTIR Spectroscopy to Streamline Pharmaceutical Formul

- Organic Nitrogen Compounds II: Primary Amines.Spectroscopy Online.

- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. apexinstrument.me [apexinstrument.me]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chimia.ch [chimia.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Mass spectrometry of 3-Fluoro-5-iodopyridin-2-amine

An In-Depth Technical Guide to the Mass Spectrometry of 3-Fluoro-5-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₅H₄FIN₂), a critical building block in contemporary drug discovery and development. As a halogenated heterocyclic amine, this compound presents unique challenges and opportunities for analytical characterization. This document outlines optimal ionization strategies, elucidates predictable fragmentation pathways through tandem mass spectrometry (MS/MS), and provides a robust, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification and identification. The methodologies and insights contained herein are tailored for researchers, analytical scientists, and drug development professionals requiring precise and reliable characterization of this and structurally related molecules.

Introduction: Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs—a pyridine core, an amino group, and two distinct halogens (fluorine and iodine)—make it a versatile scaffold for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluoro- and amino- groups modulate the compound's physicochemical properties and biological activity.

Given its role as a key starting material, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of both the intermediate and the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide explains the causal logic behind method development for this specific analyte.

Physicochemical Profile and Isotopic Signature

A foundational understanding of the analyte's properties is essential before any analysis. The presence of iodine, a monoisotopic element (¹²⁷I), simplifies the primary isotopic pattern, while the other elements (C, H, F, N) have predictable natural abundances.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 884494-53-9 | Internal Data |

| Molecular Formula | C₅H₄FIN₂ | Internal Calculation |

| Average Molecular Weight | 238.00 g/mol | Internal Calculation |

| Monoisotopic Mass | 237.9481 Da | Internal Calculation |

| Nitrogen Rule | Applicable (2 N atoms) | The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal mass.[3] |

The most crucial calculation for mass spectrometry is the expected mass of the protonated molecule, [M+H]⁺, which will be the primary target for detection in positive-ion mode.

Expected m/z for [M+H]⁺ = 237.9481 + 1.0073 = 238.9554 Da

Ionization Methodology: The Case for Electrospray Ionization (ESI)